Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate
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Description
Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate is a synthetic amino acid analog . It is also known as Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (18F-FACBC) and is undergoing clinical trials for the evaluation of prostate and other cancers .
Synthesis Analysis
The synthesis of this compound involves the use of high specific activity . Ethyl 1-bromocyclobutanecarboxylate has been used in the synthesis of 1-aminocyclobutane carboxylic acid .Molecular Structure Analysis
The molecular formula of this compound is C7H12FNO2. The InChI code is 1S/C8H14FNO2.ClH/c1-2-12-7(11)6-3-8(9,4-6)5-10;/h6H,2-5,10H2,1H3;1H/t6-,8-; .Physical and Chemical Properties Analysis
The molecular weight of this compound is 161.176. The compound is a powder and should be stored at a temperature of 4 degrees Celsius .Mechanism of Action
The mechanism of action of Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate involves its recognition and uptake by sodium-dependent amino acid transporters that are upregulated in many cancer cells, including prostate cancer . It is taken up preferentially by prostate cancer cells, compared with surrounding normal tissues .
Future Directions
Properties
IUPAC Name |
ethyl 1-amino-3-fluorocyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2/c1-2-11-6(10)7(9)3-5(8)4-7/h5H,2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBAVQMIHALUKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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